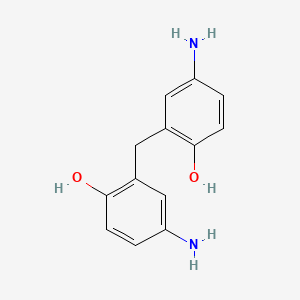

2,2'-Methylenebis(4-aminophenol)

Description

Structure

3D Structure

Properties

CAS No. |

63969-46-0 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol |

InChI |

InChI=1S/C13H14N2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5,14-15H2 |

InChI Key |

HLIGKHFHQXRAOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O |

Origin of Product |

United States |

Contextualization of Bis Aminophenols in Organic and Polymer Chemistry

Bis-aminophenols are a class of aromatic compounds that serve as crucial monomers in the synthesis of high-performance polymers. Their defining feature is the presence of two aminophenol units, which provides multiple reactive sites for polymerization reactions. These monomers are instrumental in the creation of polymers with exceptional thermal stability, mechanical strength, and chemical resistance. chemscene.comgoogle.com

The properties of the resulting polymer, such as solubility, thermal behavior, and electrical characteristics, are heavily influenced by the specific structure of the bis-aminophenol monomer used in its preparation. google.com This has driven research into the synthesis of novel bis-aminophenols to meet the increasing demands for advanced materials in sectors like microelectronics. google.comgoogle.com In this context, bis-o-aminophenols are particularly noteworthy as key starting materials for producing high-temperature-stable polymers like polybenzoxazoles (PBOs). google.com The reaction of bis-o-aminophenols with dicarbonyl compounds leads to the formation of the characteristic benzoxazole (B165842) rings that impart excellent thermal and mechanical properties to PBO polymers. chemscene.com

Chemical Structure and Bifunctional Reactivity of 2,2 Methylenebis 4 Aminophenol

2,2'-Methylenebis(4-aminophenol) is a specific type of bis-aminophenol with a distinct molecular architecture. Its structure consists of two 4-aminophenol (B1666318) units linked by a methylene (B1212753) (-CH2-) bridge at the 2 and 2' positions of the phenol (B47542) rings. This arrangement results in a molecule with two amine (-NH2) groups and two hydroxyl (-OH) groups, making it a bifunctional monomer.

The reactivity of 2,2'-Methylenebis(4-aminophenol) is centered around its amine and hydroxyl functional groups. These groups can participate in various polymerization reactions, such as polycondensation, to form a range of polymers. For instance, the amine groups can react with carboxylic acid derivatives, while the hydroxyl groups can react with other suitable functional groups, leading to the formation of complex polymer chains. This bifunctional nature is key to its utility in creating cross-linked or linear polymers with tailored properties.

Table 1: Physicochemical Properties of 2,2'-Methylenebis(4-aminophenol)

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| Monoisotopic Mass | 230.10553 Da uni.lu |

| InChI Key | HLIGKHFHQXRAOX-UHFFFAOYSA-N uni.lu |

This data is compiled from various chemical databases and provides a snapshot of the compound's basic properties.

Advanced Spectroscopic and Analytical Characterization of 2,2 Methylenebis 4 Aminophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2'-Methylenebis(4-aminophenol), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides unambiguous evidence for its structure. Due to the molecule's symmetry, where two identical aminophenol units are linked by a methylene (B1212753) bridge, a specific and predictable set of signals is expected.

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In 2,2'-Methylenebis(4-aminophenol), there are protons in distinct environments: the methylene bridge, the aromatic rings, and the amine (NH₂) and hydroxyl (OH) functional groups.

The ¹H NMR spectrum is expected to show signals corresponding to these protons. The integration of these signals would confirm the number of protons in each environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. The splitting pattern (multiplicity) reveals the number of adjacent protons, following the n+1 rule.

A reported ¹H NMR spectrum in D₂O shows a singlet for the methylene bridge protons at approximately 3.37 ppm. arabjchem.org In a non-deuterated solvent like DMSO-d₆, the labile protons of the OH and NH₂ groups would be visible, typically as broad singlets. The aromatic protons would appear further downfield, and their splitting pattern (e.g., doublets, doublet of doublets) would be key to confirming their positions on the benzene (B151609) rings.

Table 1: Representative ¹H NMR Data for 2,2'-Methylenebis(4-aminophenol) in DMSO-d₆ (Note: This table is a representative example based on typical chemical shifts for the structural motifs present, as detailed experimental data is not widely published.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.40 | Singlet | 2H | Methylene bridge (-CH₂-) |

| ~ 4.50 | Broad Singlet | 4H | Amine (-NH₂) |

| ~ 6.55 | Doublet (d) | 2H | Aromatic H (ortho to -OH) |

| ~ 6.65 | Doublet of Doublets (dd) | 2H | Aromatic H (ortho to -CH₂-) |

| ~ 6.80 | Doublet (d) | 2H | Aromatic H (meta to -OH) |

| ~ 8.80 | Broad Singlet | 2H | Phenolic Hydroxyl (-OH) |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. Due to the symmetry of 2,2'-Methylenebis(4-aminophenol), the number of expected signals is half the total number of carbon atoms. The molecule has 13 carbon atoms in total, but because of the plane of symmetry through the methylene bridge, only seven distinct carbon signals are anticipated: one for the methylene carbon and six for the aromatic carbons.

The chemical shifts of the carbon atoms are indicative of their bonding and electronic environment. Carbons bonded to electronegative atoms like oxygen and nitrogen appear at higher chemical shifts (downfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(4-aminophenol) in DMSO-d₆ (Note: This table provides predicted chemical shifts based on structure-property relationships, as published experimental data is scarce.)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~ 25-35 | Methylene bridge (-CH₂-) |

| ~ 114-118 | Aromatic CH (ortho to -NH₂) |

| ~ 118-122 | Aromatic CH (ortho to -CH₂-) |

| ~ 120-125 | Quaternary Aromatic C (C-CH₂-) |

| ~ 128-132 | Aromatic CH (meta to -NH₂) |

| ~ 138-142 | Quaternary Aromatic C (C-NH₂) |

| ~ 148-152 | Quaternary Aromatic C (C-OH) |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. ncats.io In the COSY spectrum of 2,2'-Methylenebis(4-aminophenol), cross-peaks would be expected between adjacent aromatic protons, confirming their relative positions on the benzene rings. No correlations would be seen for the methylene bridge protons or the labile OH and NH₂ protons, as they have no proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.net An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the methylene proton signal to the methylene carbon signal. This is a powerful tool for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). epa.gov HMBC is invaluable for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. For 2,2'-Methylenebis(4-aminophenol), key HMBC correlations would be observed from the methylene protons to the adjacent aromatic carbons (including the quaternary carbon C-2), and from the aromatic protons to neighboring and quaternary carbons, thus confirming the entire molecular framework.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2,2'-Methylenebis(4-aminophenol) would show characteristic absorption bands for its key functional groups. For instance, data for the related compound 4-aminophenol (B1666318) shows distinct peaks for its O-H, N-H, and C-N bonds, which would also be expected in the target molecule. mdpi.com

Table 3: Expected Infrared (IR) Absorption Bands for 2,2'-Methylenebis(4-aminophenol) (Note: Wavenumbers are representative and based on typical functional group frequencies.)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | Symmetric & Asymmetric Stretch | Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (Broad) | Phenolic Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) |

| 1620 - 1580 | N-H Bend | Amine (-NH₂) |

| 1610, 1500, 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-N Stretch | Aromatic Amine |

| 1250 - 1180 | C-O Stretch | Phenol (B47542) |

Table 4: Expected Raman Shifts for 2,2'-Methylenebis(4-aminophenol) (Note: Wavenumbers are representative and based on typical functional group frequencies.)

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3060 | C-H Stretch | Aromatic C-H |

| ~ 2930 | C-H Stretch | Methylene (-CH₂-) |

| ~ 1615 | C=C Stretch | Aromatic Ring |

| ~ 1280 | C-N Stretch | Aromatic Amine |

| ~ 1240 | C-O Stretch | Phenol |

| ~ 850 | Ring Breathing Mode | Substituted Benzene |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of 2,2'-Methylenebis(4-aminophenol) through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile molecules like 2,2'-Methylenebis(4-aminophenol). In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which ions are desorbed into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing a clear indication of the molecular weight.

For 2,2'-Methylenebis(4-aminophenol) (C₁₃H₁₄N₂O₂), the expected monoisotopic mass is approximately 230.10553 Da. uni.lu ESI-MS analysis would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 231.11281, corresponding to the protonated molecule [M+H]⁺. uni.lu The presence of this ion confirms the molecular weight of the compound. Further analysis of the isotopic pattern of this peak can provide additional confirmation of the elemental composition.

Under certain ESI-MS conditions, fragmentation can be induced, providing valuable structural information. The fragmentation of 2,2'-Methylenebis(4-aminophenol) would likely involve cleavage of the methylene bridge or loss of the amino and hydroxyl groups. For instance, a fragment ion corresponding to the loss of an aminophenol moiety could be observed.

A study utilizing paper-assisted ultrasonic spray ionization mass spectrometry (PAUSI-MS), a related technique, demonstrated the high sensitivity and specificity of such methods for detecting reaction intermediates and products. researchgate.net While not directly on the target compound, this highlights the power of modern ionization techniques in chemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While direct GC-MS analysis of 2,2'-Methylenebis(4-aminophenol) can be challenging due to its relatively low volatility and potential for thermal degradation, it can be employed for purity profiling, particularly for identifying more volatile impurities.

For a comprehensive analysis of the compound itself, derivatization is often required to increase its volatility and thermal stability. This typically involves converting the polar -OH and -NH₂ groups into less polar ethers and amides, for example, through silylation.

A predicted GC-MS spectrum for the related compound 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) after derivatization provides an example of the type of data that can be obtained, though it should be used as a guide and requires experimental confirmation. hmdb.ca GC-MS has been successfully used to determine impurities like 4-aminophenol in other substances, which is also a potential impurity or degradation product of 2,2'-Methylenebis(4-aminophenol). irjet.net The method's specificity allows for the separation and identification of closely related compounds, which is crucial for a thorough purity assessment. irjet.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of 2,2'-Methylenebis(4-aminophenol), offering high-resolution separation for both purity assessment and preparative purposes.

Method Development for Analytical and Preparative Separations

Developing a robust HPLC method is critical for accurately determining the purity of 2,2'-Methylenebis(4-aminophenol) and for isolating the compound in a highly pure form. A typical analytical method involves a reversed-phase column, such as a C18, and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comlcms.cz

A reverse-phase (RP) HPLC method has been described for the analysis of 2,2'-Methylenebis(4-aminophenol) dihydrochloride (B599025) using a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com For applications requiring mass spectrometric detection, the phosphoric acid can be replaced with a volatile acid like formic acid. sielc.comsielc.com

Method development often involves optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve the desired separation. For instance, gradient elution, where the mobile phase composition is changed during the run, can be effective for separating components with a wide range of polarities. lcms.cz

The following table outlines a potential starting point for an analytical HPLC method based on available literature for similar compounds:

| Parameter | Condition | Source |

| Column | Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid) | sielc.com |

| Detection | UV at a specific wavelength (e.g., 220 nm or 275 nm) | sielc.comresearchgate.net |

| Flow Rate | 1.0 mL/min | sielc.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | lcms.cz |

For preparative HPLC, the analytical method is scaled up. This involves using a larger column diameter and a higher flow rate to handle larger sample loads. The goal is to isolate a sufficient quantity of the pure compound for further studies or applications.

Coupling with Mass Spectrometry (LC-MS/MS) for Trace Analysis

The coupling of high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective method for the trace analysis of 2,2'-Methylenebis(4-aminophenol). This technique is particularly valuable for detecting the compound at very low concentrations in complex matrices.

In an LC-MS/MS system, the HPLC separates the components of a mixture, which are then introduced into the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of the target analyte (e.g., the [M+H]⁺ ion of 2,2'-Methylenebis(4-aminophenol)). This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by a second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces background noise, enabling very low detection limits.

LC-MS/MS methods have been developed for the analysis of various aromatic amines, demonstrating the feasibility of this approach for 2,2'-Methylenebis(4-aminophenol). nih.govfda.gov.tw For example, a method for hair dyes utilized electrospray ionization (ESI) and an ACQUITY UPLC HSS T3 column. fda.gov.tw In a study on contaminants in paper, a Waters Acquity UPLC™ system coupled to a Micromass mass spectrometer with an ESI source was used. dtu.dk These methods can achieve limits of detection (LOD) and limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. nih.gov

A European Commission report noted that several impurities in 2,2'-Methylenebis(4-aminophenol) were tentatively identified using LC-MS. europa.eu This underscores the utility of LC-MS in characterizing the purity profile of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for both qualitative and quantitative analysis of 2,2'-Methylenebis(4-aminophenol). The method is based on the absorption of UV or visible light by the molecule, which causes electronic transitions between different energy levels.

The UV-Vis spectrum of 2,2'-Methylenebis(4-aminophenol) is characterized by absorption bands corresponding to the π → π* transitions of the aromatic rings. The position and intensity of these absorption maxima (λmax) are influenced by the solvent and the pH of the solution. For instance, the UV spectrum for the dihydrochloride salt has been reported with absorption peaks at approximately 212 nm, 232 nm, and 300 nm in one analysis, and 208 nm, 277 nm, and 300 nm in another. europa.eu The presence of the amino and hydroxyl groups on the phenyl rings will affect the electronic structure and thus the absorption spectrum.

UV-Vis spectroscopy can also be used for quantitative analysis by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of 2,2'-Methylenebis(4-aminophenol) in an unknown sample can be determined. This is a common method for quantification following HPLC separation, where a UV-Vis detector is used.

The following table summarizes the reported UV absorption maxima for 2,2'-Methylenebis(4-aminophenol) HCl:

| Analysis | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Source |

| Physico-chemical properties | 212 | 232 | 300 | europa.eu |

| Certificate of analysis | 208 | 277 | 300 | europa.eu |

It is important to note that the solvent can significantly impact the UV spectrum. For example, the spectrum of 2-aminophenol, a related structure, shows different λmax values in methanol versus dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Under Non-Decompositional Conditions

Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of chemical compounds. This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. While detailed TGA data for 2,2'-Methylenebis(4-aminophenol) is not extensively available in peer-reviewed literature, an understanding of its thermal stability can be inferred by examining the behavior of structurally related compounds, namely aminophenols and bisphenols.

To provide a contextual basis for the thermal stability of 2,2'-Methylenebis(4-aminophenol), it is informative to consider the TGA data of a simpler, related molecule, o-aminophenol. Studies on o-aminophenol have shown that its thermal decomposition occurs at a specific temperature range. For instance, TGA analysis of o-aminophenol revealed a maximum thermal decomposition temperature (Tmax) of approximately 175°C, which increased to 178.17°C after certain treatments. usc.eduresearchgate.netwalshmedicalmedia.com This provides a baseline for the thermal stability of the aminophenol moiety.

Furthermore, the stability of bisphenol compounds, which share the methylene-bridged phenolic structure, has been investigated. For example, studies on the stability of bisphenol A (BPA) in high-temperature water have shown that its decomposition becomes significant at temperatures ranging from 260°C to 360°C. researchgate.net Although the chemical environment and the specific bisphenol structure are different, this information suggests that the bisphenol framework generally possesses a higher thermal stability compared to simple aminophenols.

Given these points, it can be hypothesized that the thermal stability of 2,2'-Methylenebis(4-aminophenol) would be greater than that of o-aminophenol due to its larger molecular weight and the presence of the stabilizing methylene bridge. The decomposition of 2,2'-Methylenebis(4-aminophenol) would likely involve the initial degradation of the aminophenol functional groups, followed by the cleavage of the methylene bridge and the aromatic rings at higher temperatures. However, without direct experimental TGA data, this remains a projection based on the analysis of its structural components.

Illustrative Thermogravimetric Data for a Related Compound

To illustrate the type of data obtained from a TGA experiment, the following table summarizes the findings for o-aminophenol from a cited study.

| Parameter | Value | Reference |

| Maximum Thermal Decomposition Temperature (Tmax) of Control o-aminophenol | 175°C | usc.eduresearchgate.netwalshmedicalmedia.com |

| Maximum Thermal Decomposition Temperature (Tmax) of Treated o-aminophenol | 178.17°C | usc.eduresearchgate.netwalshmedicalmedia.com |

This table demonstrates the precise measurements that TGA can provide regarding the thermal stability of a compound. Future research involving the direct TGA analysis of 2,2'-Methylenebis(4-aminophenol) would be invaluable in providing concrete data to validate the hypothesized thermal behavior and to fully characterize its thermal properties for various applications.

Polymer Chemistry: Monomer Applications in High Performance Material Synthesis

Monomer in Polycondensation Reactions for Advanced Polymers

The primary application of 2,2'-Methylenebis(4-aminophenol) in polymer chemistry is as an A-A type monomer in polycondensation reactions with B-B type monomers, such as diacid chlorides. This process is fundamental to creating robust polymer backbones. Industrial processes often favor these reactions in aprotic solvents, which allow for controlled polymer synthesis and scalability.

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs using 2,2'-Methylenebis(4-aminophenol) typically follows a two-step procedure. researchgate.net

First, a low-temperature solution polycondensation is carried out to produce a poly(o-hydroxyamide) (PHA) precursor. researchgate.net This is followed by a thermal cyclodehydration step, where the PHA is heated to high temperatures (typically between 260–370 °C) to form the final polybenzoxazole structure through the elimination of water. researchgate.net The resulting PBOs exhibit high glass-transition temperatures, often in the range of 315–337 °C, and outstanding thermal stability, with 5% weight-loss temperatures (T5) often exceeding 513 °C. researchgate.net The rigid heterocyclic benzoxazole (B165842) rings formed during cyclization are a primary contributor to these elite properties.

Poly(o-hydroxyamides) (PHAs) are the soluble, processable precursors to PBOs. They are synthesized through the polycondensation of a bis(o-aminophenol) monomer, such as 2,2'-Methylenebis(4-aminophenol), with an aromatic diacyl chloride. researchgate.net A common reactant used in this process is isophthaloyl dichloride. researchgate.net

The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). Precise temperature control is crucial; the monomer is first dissolved at room temperature, and the solution is then cooled to between -10 °C and 0 °C before the diacid chloride is added. justia.com This low-temperature approach helps to control the reaction rate and achieve high molecular weights. The resulting PHAs generally exhibit good solubility in organic solvents and possess inherent viscosities that indicate successful polymerization. For instance, similar fluorinated PHAs have shown viscosities in the range of 0.29–0.68 dL/g. researchgate.net

Table 1: Typical Conditions for Poly(o-hydroxyamide) Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Monomer A | 2,2'-Methylenebis(4-aminophenol) or related bis(o-aminophenol)s | researchgate.net |

| Monomer B | Aromatic Diacid Chlorides (e.g., Isophthaloyl Dichloride) | researchgate.net |

| Solvent | Polar Aprotic Solvents (e.g., N,N-dimethylacetamide - DMAc) | |

| Reaction Temperature | -15°C to 0°C | justia.com |

| Post-Reaction Step | Stirring at room temperature for several hours | justia.com |

Investigation of Polymerization Mechanisms and Kinetics

The formation of polymers from 2,2'-Methylenebis(4-aminophenol) is governed by the principles of polycondensation, a type of step-growth polymerization.

The synthesis of PHAs from 2,2'-Methylenebis(4-aminophenol) and a diacid chloride is a classic example of A-A plus B-B step-growth polymerization. The chain grows through the stepwise reaction between the amino groups of the aminophenol monomer and the acyl chloride groups of the diacid monomer. Each step forms an amide linkage and eliminates a small molecule (HCl). Because both monomers are bifunctional, the reaction proceeds linearly, building a long polymer chain. The final polymer architecture consists of alternating monomeric units connected by amide bonds, with pendant hydroxyl groups ortho to each new linkage. The requirement for precise stoichiometric equivalence of the functional groups is critical to achieving high molecular weight polymers. tandfonline.com

The polycondensation reaction to form PHAs is a type of aromatic nucleophilic substitution (SNAr). The rate-limiting step in such reactions is typically the formation of a resonance-stabilized intermediate. rsc.org Kinetic studies on analogous systems, such as the reaction between aryl halides and bisphenols, show that these polycondensations can follow different rate laws. rsc.org For instance, reactions involving aryl chlorides often exhibit a second-order rate law, as expected for a classical SNAr mechanism. rsc.org However, for more reactive monomers like aryl fluorides, the reaction can be activated by cations, leading to a more complex third-order rate law. rsc.org

While specific kinetic data for the polycondensation of 2,2'-Methylenebis(4-aminophenol) is not widely published, the reaction with a diacid chloride is expected to follow a second-order rate law, where the rate is dependent on the concentration of both the aminophenol and the diacid chloride. rsc.org The reaction is typically fast, necessitating low temperatures for effective molecular weight control.

Structure-Property Relationships in Derived Polymeric Systems

The properties of polymers derived from 2,2'-Methylenebis(4-aminophenol) are directly linked to their molecular structure.

The introduction of rigid aromatic rings and, subsequently, heterocyclic benzoxazole units into the polymer backbone imparts exceptional thermal stability and high glass transition temperatures (Tg). sid.ir Highly dipolar groups, such as the amide and later the oxazole (B20620) ring, can increase intermolecular forces, further enhancing thermal properties. sid.ir

Conversely, the flexible methylene (B1212753) bridge (-CH2-) connecting the two phenyl rings in the monomer introduces a degree of flexibility into the polymer chain. This structural feature can disrupt chain packing and may lead to improved solubility and processability of the precursor poly(o-hydroxyamide) compared to polymers made from more rigid, linear monomers. sid.ir However, upon conversion to the final PBO, the dominant influence of the rigid benzoxazole structure results in polymers with decreased solubility but enhanced thermomechanical performance. researchgate.net The trade-off between processability in the precursor stage and high performance in the final polymer is a key advantage of this synthetic strategy.

Table 2: Structure-Property Effects in Derived Polymers

| Structural Feature | Influence on Polymer Properties | Reference |

|---|---|---|

| Aromatic Rings & Benzoxazole Units | High thermal stability, high glass transition temperature (Tg), high mechanical strength. | researchgate.netsid.ir |

| Flexible Methylene (-CH2-) Bridge | Improves solubility and processability of the precursor polymer (PHA); slightly reduces Tg compared to fully rigid backbones. | sid.ir |

| Polar Amide/Oxazole Groups | Increases intermolecular dipole-dipole interactions, contributing to higher Tg and improved mechanical properties. | sid.ir |

| Cyclization (PHA to PBO) | Increases Tg, enhances thermal stability, but decreases solubility. | researchgate.net |

Correlation of Monomer Characteristics with Polymer Thermal Performance

The thermal stability of a polymer is intrinsically linked to the chemical structure of its monomeric units. For polymers synthesized from monomers like 2,2'-Methylenebis(4-aminophenol), several structural features are key determinants of thermal performance. The presence of aromatic rings in the backbone is fundamental to high thermal stability, a characteristic of high-performance polymers like polyimides and polybenzoxazoles. faa.govrsc.org

Furthermore, substituents on the aromatic rings play a crucial role. Studies on biphenyl (B1667301) diamines show that replacing electron-donating methyl groups with electron-withdrawing trifluoromethyl (CF₃) groups significantly enhances the thermal and thermo-oxidative stability of the resulting polyimide fibers. faa.gov The hydroxyl groups in 2,2'-Methylenebis(4-aminophenol) offer sites for creating polybenzoxazoles (PBOs) through thermal cyclodehydration of a poly(o-hydroxyamide) precursor. rsc.org PBOs are a class of heterocyclic polymers renowned for their superb thermal stability. rsc.org The isomeric placement of functional groups also has a pronounced effect; for example, ortho-functionalized benzoxazine (B1645224) monomers can produce thermosets with much higher char yields than their para-isomer counterparts, indicating greater thermal stability. frontiersin.org

Influence on Mechanical Integrity and Dimensional Stability of Polymers

The mechanical properties of polymers, such as tensile strength, modulus, and elongation at break, are directly influenced by the monomer's structure. The rigid aromatic backbone provided by monomers like 2,2'-Methylenebis(4-aminophenol) is essential for achieving high strength and modulus. faa.gov The ability of the hydroxyl and amine groups to form strong intermolecular hydrogen bonds further enhances mechanical integrity. nih.gov

Research on analogous polyimides demonstrates the profound impact of monomer design. For example, polyimides synthesized from 2,2'-dimethyl-4,4'-diaminodiphenylmethane (a close structural analog) exhibit excellent mechanical properties, with tensile strengths ranging from 84 to 116 MPa and tensile moduli from 1.9 to 2.7 GPa. researchgate.net Introducing bulky side groups into the diamine monomer can generate a more amorphous polymer matrix, which can improve flexibility and stretchability while maintaining good mechanical strength. rsc.org

Table 2: Representative Properties of High-Performance Polymers from Related Aromatic Diamines

| Polymer System | Monomer Components | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (T₉) (°C) | 5% Weight Loss Temp. (°C) |

| Aromatic Polyimide researchgate.net | 3,3'-dimethyl-4,4'-diaminodiphenylmethane + Dianhydride | 84 - 116 | 1.9 - 2.7 | 185 - 230 | >500 (in N₂) |

| Poly(ester imide) acs.org | Alicyclic Diamine + Dianhydride | ~132 | - | >380 | - |

| Polyimide Film researchgate.net | Pyridine-bridged Diamine + Dianhydride | 69 - 132 | 1.1 - 2.0 | 324 - 416 | 546 - 584 (in N₂) |

| Polybenzoxazine nih.gov | Quinoxaline-containing Biphenol + Furfurylamine | - | - | 418 | 430 (in N₂) |

| This table presents data for polymers made from monomers analogous to 2,2'-Methylenebis(4-aminophenol) to illustrate structure-property relationships. |

Application in Advanced Composite Material Research

The multifunctionality of 2,2'-Methylenebis(4-aminophenol) makes it a strong candidate for creating polymer matrices for advanced composite materials. The development of composites often involves reinforcing a polymer matrix with materials like glass fiber, carbon fiber, or nanoparticles to achieve properties unattainable by the polymer alone.

Research has shown that polybenzoxazines, which can be synthesized from aminophenols, are effective matrices for composites. bohrium.com For example, reinforcing a polybenzoxazine matrix with functionalized vermiculite (B1170534) has been used to create composites with significantly lowered dielectric constants, making them suitable for microelectronics applications. bohrium.com Another study demonstrated the fabrication of high-performance composites by aligning carbon nanotubes within a poly(para-aminophenol) matrix, leveraging the one-dimensional structure of the nanotubes to create high anisotropy. ijpras.com

Furthermore, derivatives of 4-aminophenol (B1666318) have been used to create Schiff base epoxy vitrimers. acs.org When these vitrimers are used as a matrix for carbon fiber reinforced composites (CFRCs), the resulting material shows a dramatic improvement in mechanical properties, with tensile strength increasing over 18-fold compared to the neat polymer matrix. acs.org These examples highlight the utility of aminophenol-based polymers as matrices that can effectively bond with reinforcing agents to produce high-performance composites for various industrial sectors.

Development of Polymers for Photoresist Formulations

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a critical process in the manufacturing of microelectronics. Polymers derived from aminophenol derivatives are of significant interest in this field. Patents have disclosed that bis(aminophenol) derivatives are valuable as raw materials for polyamide resins used in positive-tone photosensitive resin compositions. google.comwipo.int These compositions are designed to have high sensitivity and can be cured at low temperatures to produce films with low water absorption, a crucial property for microelectronic reliability. google.comwipo.int

The general utility of aminophenol in the electronics industry includes its use in the production of photoresists, where its ability to absorb UV light is leveraged in photolithography processes for manufacturing circuit boards. justdial.com The development of intrinsically photosensitive polyimides offers a streamlined approach, where the polymer itself is photo-active, eliminating the need for additional sensitizers. researchgate.net These materials can be directly patterned with UV light and developed with an organic solvent, demonstrating the advanced capabilities of polymers derived from functional monomers like 2,2'-Methylenebis(4-aminophenol) in this high-technology application. researchgate.net

Research into Polymers for Microelectronics Applications

The microelectronics industry demands materials with a unique combination of properties, including high thermal stability, excellent mechanical integrity, and specific electrical characteristics like low dielectric constants (low-k). Polymers derived from monomers such as 2,2'-Methylenebis(4-aminophenol) are well-suited to meet these challenges.

Polybenzoxazoles (PBOs) and fluorinated polyimides derived from bis-aminophenol monomers are used in semiconductor fabrication. chemicalbook.com These materials offer high proton conductivity and excellent chemical and thermal stability. chemicalbook.com Research into polybenzoxazine composites has demonstrated their use as sealants for printed circuit boards. bohrium.com The development of poly(ester imide)s with flexible linkages and various ring structures has been shown to effectively reduce the dielectric constant while maintaining high thermal and mechanical properties, making them ideal for high-frequency communication applications. acs.org The low dielectric constant and low dissipation factor of these polymers are critical for minimizing signal loss and cross-talk in advanced integrated circuits. acs.org

Role in Cross-Linking and Polymer Modification Strategies

Cross-linking is a chemical process that links polymer chains together to form a three-dimensional network, transforming the material to be more robust, rigid, and thermally stable. nagase.com Molecules with multiple reactive functional groups, known as curing agents or cross-linkers, are essential for this process. epoxycuringagent.info

2,2'-Methylenebis(4-aminophenol), with its two primary amine groups and two phenolic hydroxyl groups, is an ideal candidate to function as a cross-linking agent. The amine groups can react readily with epoxide groups in epoxy resins, while the hydroxyl groups can also participate in curing reactions, often catalyzed by tertiary amines. epoxycuringagent.infonih.gov Aromatic amines are a common class of curing agents for epoxy resins. epoxycuringagent.info A close structural analog, 4,4'-Methylene-bis(2-chloroaniline), is explicitly used as a curing agent for polyurethane polymers to manufacture abrasion-resistant materials. iloencyclopaedia.org

The use of aminophenols as building blocks for polymer modification is also an active area of research. In one study, a composite of graphene oxide and poly(3-aminophenol) was synthesized via in-situ polymerization, creating a new material for solid-phase microextraction. nih.gov This demonstrates how the reactive nature of the aminophenol monomer can be used to graft polymers onto other materials, thereby modifying their properties for specific applications. The dual functionality of 2,2'-Methylenebis(4-aminophenol) allows it to act as a bridge, imparting enhanced thermal and mechanical properties to thermoset systems like epoxies and polyurethanes.

Supramolecular Chemistry and Complexation Studies

Design and Synthesis of Macrocyclic Ligands Incorporating 2,2'-Methylenebis(4-aminophenol) Moieties (e.g., Crown Ethers)

The incorporation of the 2,2'-methylenebis(4-aminophenol) unit into macrocyclic structures, such as crown ethers, has been a subject of scientific inquiry. These syntheses typically involve multi-step procedures, starting with the corresponding dinitro precursor, 2,2'-methylenebis(4-nitrophenol).

A key synthetic strategy involves the reaction of the dinitro precursor with appropriate oligoethylene glycol dihalides or ditosylates under basic conditions to form the macrocyclic ether linkage. This is a classic Williamson ether synthesis adapted for macrocyclization. The final step is the reduction of the nitro groups to the desired amino functionalities. A common method for this reduction is using hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd-C) catalyst. researchgate.net

One notable example is the synthesis of a diamino-substituted dibenzo-crown ether. The process begins with the dinitro derivative, which is cyclized with a suitable oligoethylene glycol chain. The resulting dinitro macrocycle is then reduced to yield the target diamino crown ether. researchgate.netresearchgate.net The presence of the amino groups introduces additional donor sites for metal coordination and provides handles for further functionalization, enhancing the ligand's complexation capabilities compared to standard crown ethers. researchgate.net

The general synthetic approach can be summarized as:

Formation of the Dinitro Precursor: Synthesis of 2,2'-methylenebis(4-nitrophenol).

Macrocyclization: Reaction of the dinitro precursor with an oligoethylene glycol derivative (e.g., di-tosylate) to form the dinitro-macrocycle. vt.edu

Reduction: Conversion of the nitro groups of the macrocycle to amino groups to yield the final diamino crown ether ligand. researchgate.netisuct.ru

| Compound | Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| Dinitro Coronand | Ar-H | 8.00-6.95 (m) |

| O-CH₂ | 4.25-4.15 (m) | |

| Ar-CH₂-Ar | 3.95 (s) | |

| Diamino Coronand (3b) | Ar-H | 6.70-6.45 (m) |

| O-CH₂ | 4.10-4.00 (m) | |

| Ar-CH₂-Ar | 3.75 (s) |

Preparation of Linear Oligoether Compounds (Podands) with the Compound as a Building Block

In addition to cyclic macrocycles, 2,2'-methylenebis(4-aminophenol) is also utilized in the synthesis of linear, open-chain oligoether compounds known as podands. researchgate.net Podands are acyclic analogues of crown ethers and often exhibit significant, albeit different, ion-binding capabilities. nih.gov

The synthesis of podands from 2,2'-methylenebis(4-aminophenol) follows a similar chemical logic to the macrocycle synthesis, focusing on the etherification of the phenolic hydroxyl groups. The dinitro precursor, 2,2'-methylenebis(4-nitrophenol), is reacted with a monofunctionalized polyethylene (B3416737) glycol chain (e.g., monomethyl ether tosylate). This prevents cyclization and results in the formation of an open-chain dinitro podand. Subsequently, the nitro groups are reduced to amino groups, typically using Pd-C and hydrazine hydrate, to yield the final amino-functionalized podand. researchgate.netresearchgate.net

These podands, possessing flexible structures, can wrap around metal cations, utilizing the ether oxygen atoms and the terminal amino groups as coordination sites. The flexibility of podands compared to the more rigid crown ethers can lead to different selectivities in metal ion complexation. researchgate.net

Investigation of Metal Ion Complexation and Coordination Chemistry

The presence of multiple donor atoms—two phenolic oxygens, two amino nitrogens, and ether oxygens within the macrocyclic or podand structure—makes these ligands excellent candidates for complexing a variety of metal ions. researchgate.netscience.gov The study of these complexation events is crucial for understanding the ligand's potential in applications such as ion sensing, extraction, or catalysis. iipseries.org

The cation binding affinity of these ligands is determined by several factors, including the size of the macrocyclic cavity (in the case of crown ethers), the number and type of donor atoms, and the flexibility of the ligand. iipseries.org Research has shown that amino-substituted crowns and podands derived from 2,2'-methylenebis(4-aminophenol) can form complexes with alkali metal ions. researchgate.net

For instance, a crystalline 1:1 complex between a diamino crown ether incorporating the 2,2'-methylenebis(4-aminophenol) unit and sodium thiocyanate (B1210189) (NaSCN) has been prepared and characterized. researchgate.net This demonstrates the ability of the macrocycle's cavity and donor atoms to effectively bind Na⁺. The selectivity of these ligands for different cations (e.g., Na⁺ vs. K⁺) is a key area of investigation, governed by the "best-fit" principle, where the cation's ionic radius closely matches the size of the ligand's binding cavity. vt.edu The introduction of the amino groups can also influence selectivity by providing additional, stronger binding sites compared to ether oxygens, potentially favoring the complexation of transition metal ions that form strong bonds with nitrogen. ukwms.ac.id

For the diamino coronands and podands derived from 2,2'-methylenebis(4-aminophenol), potentiometric titrations have been used to determine their pKa' values, which is a prerequisite for studying metal complex stability. researchgate.net The stability of the complexes they form will depend on the pH of the solution, as protonation of the amino groups competes with metal ion coordination. du.ac.in Studies on related aminophenol systems show that complex formation is typically a stepwise process, with 1:1 and 1:2 (metal:ligand) complexes being common. ukwms.ac.idnaturalspublishing.com The stability of these complexes generally follows the Irving-Williams series for divalent transition metals.

| Ligand Type | Number of Oxygen Atoms | pKa'₁ | pKa'₂ |

|---|---|---|---|

| Diamino Coronand (3b) | 6 | 8.20 | 6.85 |

| Diamino Podand (5b) | 4 | 7.50 | 6.45 |

Role in Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a large host molecule and a smaller guest molecule or ion. thno.org The ligands derived from 2,2'-methylenebis(4-aminophenol) are quintessential host molecules. Their pre-organized cavities and multiple binding sites allow for the selective recognition and binding of specific guests. rsc.org

Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and hydrophobic effects. The amino groups on these ligands are particularly important as they can act as hydrogen bond donors, while the phenolic and ether oxygens can act as hydrogen bond acceptors. researchgate.net This allows for the potential recognition of neutral organic guest molecules in addition to cations.

The semi-rigid structure imparted by the methylene-bridged bis-phenol unit creates a well-defined binding pocket. The size and shape of this pocket, along with the electronic properties of the donor atoms, dictate the selectivity of the host for different guests. By modifying the length and nature of the oligoether chains, it is possible to tune the host's cavity size and, consequently, its guest selectivity, making these compounds versatile platforms for designing sophisticated molecular recognition systems. thno.orgrsc.org

Theoretical and Computational Chemistry of 2,2 Methylenebis 4 Aminophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the molecular geometry and analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Geometry: The first step in a computational study is typically a geometry optimization, where the most stable arrangement of atoms in the molecule is determined. For 2,2'-Methylenebis(4-aminophenol), a DFT calculation, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be employed to find the equilibrium geometry. rjpn.org This would provide precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure would likely exhibit a non-planar conformation due to the methylene (B1212753) bridge connecting the two aminophenol rings.

Orbital Analysis: The HOMO and LUMO energies are critical in determining the electronic properties and reactivity of a molecule.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an electrophile.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap implies that the molecule is more reactive.

While specific values for 2,2'-Methylenebis(4-aminophenol) are not readily found, studies on simpler aminophenol isomers using DFT (B3LYP theory level with a 6-31G* basis set) provide valuable context. researchgate.net For instance, 4-aminophenol (B1666318) has been shown to be more reactive than its 2- and 3-isomers due to a lower ionization potential and a higher spin density distribution on the phenolic oxygen. researchgate.net This suggests that the aminophenol moieties in 2,2'-Methylenebis(4-aminophenol) would be the primary sites for electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of Aminophenol Isomers (Note: This data is for aminophenol isomers and is used here to illustrate the type of information obtained from DFT calculations, as specific data for 2,2'-Methylenebis(4-aminophenol) is not available in the searched literature.)

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (kcal/mol) | O-H Bond Dissociation Energy (kcal/mol) |

| 2-Aminophenol | -4.86 | -0.57 | 161.09 | 387.06 |

| 3-Aminophenol | -5.10 | 0.11 | 166.29 | 399.29 |

| 4-Aminophenol | -4.70 | 0.25 | 157.44 | 389.92 |

| Data sourced from a DFT study on aminophenol stability. researchgate.net |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For a molecule like 2,2'-Methylenebis(4-aminophenol), high-accuracy ab initio calculations could be employed to:

Refine Energetic Properties: Obtain more precise values for the total energy, ionization potential, and electron affinity.

Investigate Excited States: Understand the electronic transitions that govern the molecule's absorption and emission of light.

Validate DFT Results: The results from ab initio calculations can serve as a benchmark to assess the accuracy of different DFT functionals.

While specific ab initio studies on 2,2'-Methylenebis(4-aminophenol) were not identified, the general principles of these methods are well-established and their application would be a logical step for a detailed computational investigation of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. hilarispublisher.com By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational landscape and intermolecular interactions of a system.

For 2,2'-Methylenebis(4-aminophenol), an MD simulation would be instrumental in understanding:

Conformational Flexibility: The methylene bridge provides a degree of flexibility, allowing the two aminophenol rings to adopt various relative orientations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov

Solvent Effects: By simulating the molecule in a solvent box (e.g., water), one can study how the solvent molecules arrange around the solute and how this affects its conformation and properties.

Intermolecular Interactions: In a condensed phase, molecules of 2,2'-Methylenebis(4-aminophenol) will interact with each other through hydrogen bonds (involving the -OH and -NH2 groups) and van der Waals forces. MD simulations can quantify the strength and dynamics of these interactions, which are crucial for understanding the material's bulk properties. A quantitative analysis of intermolecular interactions can be achieved using techniques like PIXEL, DFT, and Quantum Theory of Atoms in Molecules (QTAIM). ias.ac.in

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies can be correlated with the peaks observed in an experimental IR spectrum, aiding in the assignment of vibrational modes. For 2,2'-Methylenebis(4-aminophenol), this would involve identifying the characteristic stretching and bending vibrations of the O-H, N-H, C-N, C-O, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. nih.gov Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimental data can help in the structural elucidation and assignment of resonances. nih.govfrontiersin.org

While experimental IR and NMR data for various aminophenol derivatives are available, a direct comparison with computationally predicted spectra for 2,2'-Methylenebis(4-aminophenol) would require a dedicated computational study. mdpi.comnih.gov

Computational Studies on Reactivity and Reaction Pathway Modeling

Computational chemistry provides powerful tools to study the reactivity of molecules and to model the pathways of chemical reactions.

Reactivity Descriptors: DFT calculations can provide several reactivity descriptors that help in predicting the reactive sites of a molecule:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the sites most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack).

For 2,2'-Methylenebis(4-aminophenol), the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, while the hydrogen atoms of the hydroxyl and amino groups would exhibit a positive potential.

Design of Novel Derivatives through Computational Screening

Computational screening is a powerful approach for designing new molecules with desired properties. By starting with a parent molecule like 2,2'-Methylenebis(4-aminophenol), it is possible to create a virtual library of derivatives by introducing different functional groups at various positions.

The properties of these virtual derivatives can then be calculated using the computational methods described above. This allows for a rapid in silico screening of a large number of compounds to identify candidates with improved characteristics, such as:

Enhanced antioxidant activity: By modifying the electronic properties of the phenol (B47542) rings.

Improved solubility: By introducing polar functional groups.

Tailored reactivity: For applications in polymer chemistry or as a precursor for other functional materials.

This computational approach can significantly accelerate the discovery and development of new materials by focusing experimental efforts on the most promising candidates. nih.gov

Specialized Academic Research Applications

Advanced Dye Chemistry Research

The diamine structure of 2,2'-Methylenebis(4-aminophenol) makes it a valuable building block in the synthesis of novel azo dyes. Research in this area focuses on creating dyes with specific chromophoric properties and understanding the chemical mechanisms of their synthesis and performance.

The synthesis of new azo reactive dyes often involves the diazotization of aromatic amines followed by coupling with other aromatic compounds. arabjchem.orgresearchgate.net In this context, 2,2'-Methylenebis(4-aminophenol) can serve as a coupling component or be modified to create a diamine that acts as a bridging group in more complex dye structures. arabjchem.org For instance, a general synthetic route involves diazotizing an aromatic amine and then coupling it with a naphthol derivative. arabjchem.orgresearchgate.net The resulting intermediate can then be reacted with a linking molecule, such as 1,3,5-trichlorotriazine, to create a reactive dye. arabjchem.orgresearchgate.net Subsequently, a diamine like 2,2'-Methylenebis(4-aminophenol) can be introduced to bridge two such dye molecules, leading to bisazo dyes with potentially enhanced properties. arabjchem.org

The structural characteristics of the resulting dyes are investigated using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR, to confirm the intended chemical transformations and the final molecular structure. researchgate.netresearchgate.net The absorption maxima (λmax) of these novel dyes are determined using UV-Vis spectroscopy, providing insight into their color properties. researchgate.net

Research in Non-Linear Optics (NLO) Materials

Non-linear optics (NLO) is a branch of optics that studies the behavior of light in materials where the polarization density responds non-linearly to the electric field of the light. wikipedia.org This phenomenon is typically observed at very high light intensities, such as those produced by lasers. wikipedia.org Organic materials, due to their highly mobile π-electrons, have shown significant promise for NLO applications. tcichemicals.com

Research into NLO materials often involves the design and synthesis of chromophores with large second-order hyperpolarizabilities. 2,2'-Methylenebis(4-aminophenol) serves as a potential precursor for such NLO chromophores. The presence of both electron-donating (hydroxyl and amino) and electron-accepting groups within a conjugated system is a key design principle for NLO molecules. While 2,2'-Methylenebis(4-aminophenol) itself may not be a strong NLO chromophore, it can be chemically modified to create structures with enhanced NLO properties.

The synthesis of NLO-active materials can involve reactions like the Claisen-Schmidt condensation to create chalcone (B49325) derivatives, which are known to exhibit NLO properties. consensus.app Theoretical studies using methods like Density Functional Theory (DFT) are often employed to calculate the polarizability and hyperpolarizability of newly synthesized molecules to predict their NLO activity. researchgate.net The goal is to create materials that can be used in applications such as frequency doubling and optical switching. wikipedia.orgtcichemicals.com

Exploration in Membrane Technologies

Polymeric membranes are crucial for various separation processes, including gas separation and water purification. ntnu.novt.edu The properties of these membranes, such as permeability and selectivity, are determined by the chemical structure of the constituent polymers. ntnu.novt.edu Researchers are continuously exploring new monomers to synthesize polymers with improved separation performance.

2,2'-Methylenebis(4-aminophenol) is a candidate for creating novel polymers for membrane applications. Its di-functional nature (two amine and two hydroxyl groups) allows it to be used in polycondensation reactions to form polymers like polyimides, polyamides, and polybenzoxazoles. researchgate.net For instance, it can be reacted with diacid chlorides to form polyamides or with dianhydrides to form polyimides. researchgate.net

The incorporation of the methylene (B1212753) bridge and the aminophenol moieties into the polymer backbone can influence the polymer's chain packing, rigidity, and intermolecular interactions. These factors, in turn, affect the fractional free volume of the resulting membrane, which is critical for its gas transport properties. researchgate.net For example, polymers with increased free volume tend to have higher gas permeability. researchgate.net Research in this area involves synthesizing new polymers from 2,2'-Methylenebis(4-aminophenol), fabricating them into membranes, and then characterizing their separation performance for various gas pairs (e.g., CO2/CH4, O2/N2) or their ability to remove pollutants from water. ntnu.novt.eduresearchgate.net

Future Research Directions and Translational Perspectives

Development of Multifunctional Materials Based on 2,2'-Methylenebis(4-aminophenol)

The inherent properties of 2,2'-Methylenebis(4-aminophenol) make it an excellent building block for a new generation of multifunctional materials. Its aromatic and amine functionalities allow for its incorporation into high-performance polymers such as polyamides and polyimides. csic.esresearchgate.net

High-Performance Polymers: Aromatic polyamides, known for their exceptional mechanical and thermal properties, can be synthesized using 2,2'-Methylenebis(4-aminophenol) as a monomer. csic.es The resulting polymers are anticipated to exhibit high tensile strength and thermal stability. Similarly, its use in the synthesis of polyimides, a class of polymers renowned for their thermal stability, chemical resistance, and excellent mechanical properties, is a promising area of research. researchgate.netnih.gov The incorporation of the methylene (B1212753) bridge and hydroxyl groups from the parent molecule could enhance solubility and processability, overcoming a common limitation of traditional aromatic polyimides. researchgate.net

Composite Materials: The development of composite materials represents another exciting frontier. By embedding 2,2'-Methylenebis(4-aminophenol)-based polymers with fillers like nanoparticles or fibers, researchers can create materials with tailored properties. For instance, introducing conductive fillers could lead to multifunctional composites with both structural integrity and electrical conductivity, suitable for applications in electronics and aerospace. The synthesis of molecularly imprinted conducting polymer composite films has been explored for sensor applications. acs.org

Coatings and Adhesives: The adhesive properties and film-forming capabilities of polymers derived from this compound could be leveraged in the formulation of advanced coatings and adhesives. These materials could offer superior protection against corrosion, heat, and chemical exposure, finding use in demanding industrial environments.

Integration into Responsive and Smart Material Systems

"Smart" or "responsive" materials, which change their properties in response to external stimuli, are a key area of materials science. nih.gov 2,2'-Methylenebis(4-aminophenol) can be a crucial component in designing such systems.

Stimuli-Responsive Polymers: Polymers that react to changes in their environment, such as pH, temperature, or light, are of great interest for applications like drug delivery and sensors. nih.govnih.govmdpi-res.com The amine and phenol (B47542) groups within the 2,2'-Methylenebis(4-aminophenol) structure provide potential sites for modification, allowing for the introduction of stimuli-responsive moieties. For example, polymers that undergo a reversible volume phase transition in response to temperature or pH changes could be developed. researchgate.netyyu.edu.tr

Chemosensors: The ability of the aminophenol groups to interact with specific analytes makes this compound a candidate for the development of chemosensors. researchgate.net By incorporating it into a polymer matrix, a sensor could be designed to detect the presence of certain chemicals through a measurable change in its optical or electrical properties. Research has been conducted on developing electrochemical sensors based on molecularly imprinted polymer films for detecting substances like melamine. acs.org

Green Chemistry Innovations in Synthesis and Application

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical research and industry.

Greener Synthetic Routes: Future research will likely focus on developing more environmentally friendly methods for synthesizing 2,2'-Methylenebis(4-aminophenol) itself. This could involve the use of biocatalysis, where enzymes are used to carry out chemical transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and solvents. acs.orgmdpi.com The use of eco-friendly solvents like ethanol (B145695) in analytical procedures is also a step in this direction. nih.gov

Catalytic Applications: The compound and its derivatives could also be explored as catalysts or ligands in various chemical reactions. The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For instance, polymerized hydrogels containing silver nanoparticles have been used as catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). researchgate.net

Biodegradable Polymers: An ambitious but important goal would be to design polymers based on 2,2'-Methylenebis(4-aminophenol) that are biodegradable. This would involve incorporating linkages into the polymer backbone that are susceptible to cleavage by microorganisms, addressing the end-of-life concerns associated with many synthetic polymers.

Challenges and Opportunities in Scaling Up Research Discoveries

Translating laboratory-scale discoveries into industrial production presents both challenges and opportunities. chemtek.co.in

Process Optimization and Scale-Up: A significant challenge lies in developing a safe, robust, and repeatable process for the large-scale synthesis of 2,2'-Methylenebis(4-aminophenol) and its derived materials. chemtek.co.in Issues such as managing exothermic reactions, ensuring consistent particle size distribution, and minimizing impurities become more critical at larger scales. chemtek.co.ineuropa.eu The cost-effectiveness of the synthesis route is also a major consideration for industrial viability. chemtek.co.in

Material Processing and Fabrication: Once the material is produced, another set of challenges emerges in its processing and fabrication into useful products. For high-performance polymers, this might involve techniques like injection molding, extrusion, or casting. csic.es Optimizing these processes to achieve the desired material properties in the final product is a key area for research and development.

Market and Application Development: Identifying and developing markets for new materials is crucial for their commercial success. This requires a deep understanding of the needs of various industries and demonstrating the superior performance or cost-effectiveness of the new materials compared to existing alternatives. The use of 2,2'-Methylenebis(4-aminophenol) hydrochloride in hair dye formulations is an example of a current application. europa.eueuropa.eu

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The future of chemical sciences lies in interdisciplinary collaboration. The unique properties of 2,2'-Methylenebis(4-aminophenol) make it a prime candidate for exploration in conjunction with several emerging fields.

Nanotechnology: The integration of this compound into nanomaterials could lead to novel applications. For example, it could be used to functionalize nanoparticles for targeted drug delivery or to create nanocomposites with enhanced properties. The development of stimuli-responsive nanoscale drug delivery systems is a rapidly growing area of research. nih.gov

Supramolecular Chemistry: This field focuses on the non-covalent interactions between molecules. The hydrogen bonding capabilities of the phenol and amine groups in 2,2'-Methylenebis(4-aminophenol) make it an interesting building block for creating complex supramolecular architectures, such as self-assembling gels or liquid crystals. The study of 2-aminophenol-based Schiff bases and their metal complexes has shown promise in this area. researchgate.net

Computational Chemistry: Molecular modeling and computational simulations can provide valuable insights into the properties and behavior of materials based on 2,2'-Methylenebis(4-aminophenol). These tools can be used to predict the properties of new polymers, understand reaction mechanisms, and guide the design of new materials with desired functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.